
Lupanine(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lupanine(1+) is an organic cation that is the conjugate acid of lupanine, arising from protonation of the tertiary amino function; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a lupanine.
Scientific Research Applications
1. Biocatalysis and Environmental Applications
Lupanine is recognized for its potential in biocatalysis and environmental applications. A study by Parmaki et al. (2020) introduced an environmentally friendly process for microbial production of enantiopure lupanine, highlighting its use in semi-synthesis of high-value compounds and wastewater valorization (Parmaki et al., 2020). Another study focused on lupin beans wastewater treatment, emphasizing lupanine's role in nanofiltration processes and its recovery for further use (Esteves et al., 2020).
2. Molecular Imprinting and Drug Synthesis
Lupanine has been explored in the synthesis of sparteine and other drugs. Esteves et al. (2022) discussed a greener strategy for lupanine purification from lupin bean wastewaters using molecularly imprinted polymers, showcasing its importance in making industrial processes more sustainable (Esteves et al., 2022).
3. Comparative Pharmacological Studies
Lupanine's pharmacological properties, especially in comparison to sparteine, were studied by Yovo et al. (1984). They found that lupanine was more efficient in certain pharmacological aspects and less toxic in animal models (Yovo et al., 1984).
4. Bacterial Utilization and Biodegradation
Research by Parmaki et al. (2018) investigated the bacterial degradation of lupanine, assessing its toxicity and potential for biodegradation, which is crucial for developing alkaloid valorization processes (Parmaki et al., 2018). Santana et al. (2002) studied bacterial strains capable of using lupanine as a sole carbon source, indicating its potential in removing lupanine from industrial effluents (Santana et al., 2002).
5. Alkaloid Biosynthesis and Plant Studies
Nowacki and Byerrum (1962) explored the biosynthesis of lupanine in plants, particularly focusing on its formation from lysine and other compounds (Nowacki & Byerrum, 1962). This type of research is fundamental in understanding lupanine's role in plant metabolism and potential applications in plant biochemistry.
Properties
Molecular Formula |
C15H25N2O+ |
|---|---|
Molecular Weight |
249.37 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-7-aza-15-azoniatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one |
InChI |
InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/p+1/t11-,12-,13-,14+/m0/s1 |
InChI Key |
JYIJIIVLEOETIQ-XDQVBPFNSA-O |
Isomeric SMILES |
C1CC[NH+]2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O |
Canonical SMILES |
C1CC[NH+]2CC3CC(C2C1)CN4C3CCCC4=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


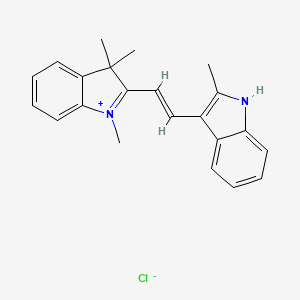
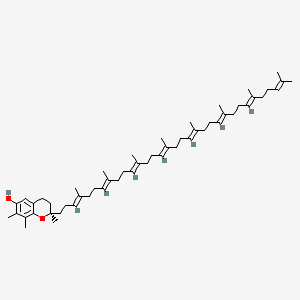
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237567.png)

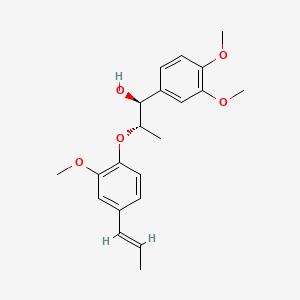
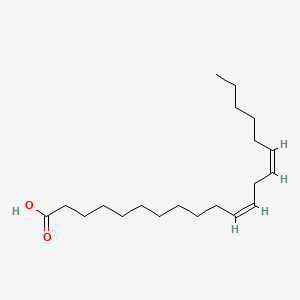
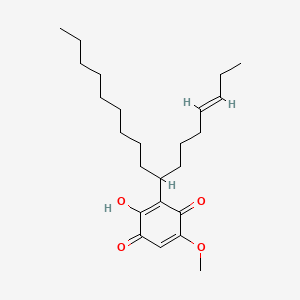

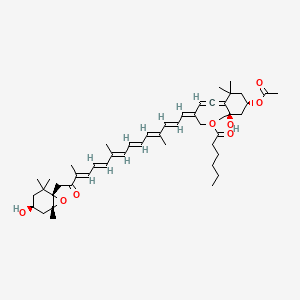
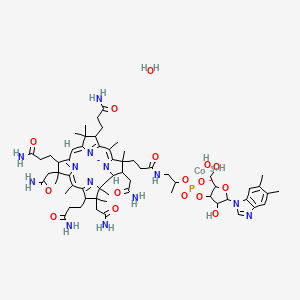
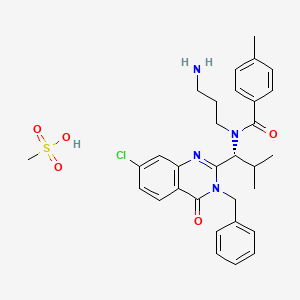

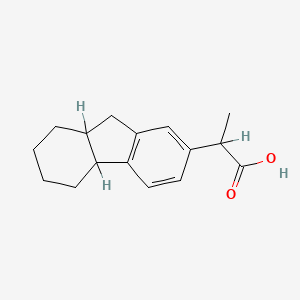
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2-pyrimidinylthio)-1-propanamine](/img/structure/B1237584.png)
